molecular formula C7H4Cl2N2O B1311169 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one CAS No. 2033-29-6

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1311169
CAS RN: 2033-29-6
M. Wt: 203.02 g/mol
InChI Key: HQBYAESCKCDTDJ-UHFFFAOYSA-N
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Description

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a pharmaceutical intermediate . It has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT), which has recently been used to treat specific disorders .


Synthesis Analysis

The synthesis of substituted imidazoles, such as 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .


Chemical Reactions Analysis

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one has been used in the synthesis of various metal complexes for photo-activated chemotherapy (PACT). These complexes have shown significant potency under photo irradiation in both normoxia and hypoxia conditions .


Physical And Chemical Properties Analysis

The molecular formula of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is C7H4Cl2N2S, and its molecular weight is 219.083 g/mol . The InChI Key is AFDOMGKBKBKUHB-UHFFFAOYSA-N .

Mechanism of Action

Target of Action

The primary target of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is cancer cells, specifically triple-negative breast cancer (TNBC) cells . These cells are characterized by increased amounts of glutathione (GSH), a molecule that plays a crucial role in cellular processes such as DNA synthesis and repair, protein synthesis, and immune system function .

Mode of Action

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one interacts with its targets through a process known as photo-activated chemotherapy (PACT) . This compound exhibits phototoxicity, meaning it becomes toxic to cells when exposed to light . The compound’s interaction with TNBC cells involves GSH depletion and DNA photocleavage . It has a high resistance to GSH, allowing it to remain effective in the presence of high GSH levels .

Biochemical Pathways

The compound affects several biochemical pathways. . This, in turn, can disrupt cellular processes that rely on GSH. The compound also causes DNA photocleavage, a process that can lead to DNA damage and cell death .

Pharmacokinetics

These properties suggest that the compound can readily enter cells and reach its target sites .

Result of Action

The action of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one results in significant cellular effects. Its phototoxic action leads to GSH depletion and DNA photocleavage, which can cause cell death . The compound has shown significant potency under photo irradiation in both normoxia and hypoxia conditions .

Action Environment

The action of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one can be influenced by environmental factors. For instance, the compound’s phototoxicity means that its efficacy is dependent on light exposure . Additionally, the compound’s effectiveness can be influenced by the presence of GSH in the cellular environment .

Safety and Hazards

5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The use of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the synthesis of metal complexes for photo-activated chemotherapy (PACT) is a promising area of research. The ability of ROS generation under hypoxic conditions delivers this complex as a hypoxia-efficient selective metallodrug for the treatment of TNBC .

properties

IUPAC Name

5,6-dichloro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBYAESCKCDTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432532
Record name 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2033-29-6
Record name 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 4,5-dichloro-benzene-1,2-diamine (25 g, 0.14 mol) in dry DMF (200 mL), was added CU (23 g, 0.14 mol) as the solid. The reaction solution was stirred at room temperature for 1 hour, then water (500 mL) was added. The precipitated solid was collected by filtration, washed with water, dried thoroughly to afford the titled compound (26.0 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

To the solution of 4,5-dichloro-benzene-1,2-diamine (25 g, 0.14 mol) in dry DMF (200 mL), was added CDI (23 g, 0.14 mol) as the solid. The reaction solution was stirred at room temperature for 1 hour, then water (500 mL) was added. The precipitated solid was collected by filtration, washed with water, dried thoroughly to afford the titled compound (26.0 g, 90%). The crude product was used in the following reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

5.49 g (33.9 mmol) of 1,1′-carbonyldiimidazole were added in portions to a stirred solution of 5.00 g (28.2 mmol) of 1,2-diamino-4,5-dichlorobenzene in THF (100 ml) at room temperature. The reaction solution was then stirred at room temperature overnight. The reaction mixture was mixed with water (60 ml) and cooled in an ice bath. The precipitate which separated out was filtered, washed with water and dried in vacuo.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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